molecular formula C21H29NO4 B11078777 Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]-

Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]-

Cat. No.: B11078777
M. Wt: 359.5 g/mol
InChI Key: NPGMLIICJBXOGW-UHFFFAOYSA-N
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Description

Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]- is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane-1,3-dione core, which is a versatile structural motif in organic chemistry, often used as a precursor for synthesizing bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane-1,3-dione derivatives typically involves the reaction of cyclohexane-1,3-dione with various substituents under controlled conditions. For the specific compound , the synthesis might involve the following steps:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through the condensation of cyclohexanone with malonic acid in the presence of a base, followed by decarboxylation.

    Introduction of the Propylidene Group: The propylidene group can be introduced via an aldol condensation reaction using propionaldehyde.

    Attachment of the 3,4-Diethoxyphenyl Group: This step involves the reaction of the intermediate with 3,4-diethoxyphenyl ethylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce diols.

Scientific Research Applications

Chemistry

In chemistry, cyclohexane-1,3-dione derivatives are valuable intermediates for synthesizing a wide range of bioactive molecules, including heterocycles and natural products.

Biology

These compounds can be used as probes to study enzyme mechanisms and as building blocks for designing enzyme inhibitors.

Medicine

In medicinal chemistry, derivatives of cyclohexane-1,3-dione have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry

Industrially, these compounds are used in the synthesis of agrochemicals, such as herbicides and pesticides, due to their ability to inhibit specific plant enzymes.

Mechanism of Action

The mechanism of action of cyclohexane-1,3-dione derivatives often involves the inhibition of key enzymes. For instance, some derivatives inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for tyrosine catabolism in plants. This inhibition disrupts the production of essential molecules, leading to the herbicidal activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione: The parent compound, used as a precursor for various derivatives.

    2,4-Pentanedione: Another diketone with similar reactivity but different structural properties.

    1,3-Cyclopentanedione: A smaller ring analog with distinct chemical behavior.

Uniqueness

Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,4-diethoxyphenyl group, in particular, enhances its potential for biological activity and specificity in enzyme inhibition.

Properties

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

2-[N-[2-(3,4-diethoxyphenyl)ethyl]-C-ethylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C21H29NO4/c1-4-16(21-17(23)8-7-9-18(21)24)22-13-12-15-10-11-19(25-5-2)20(14-15)26-6-3/h10-11,14,23H,4-9,12-13H2,1-3H3

InChI Key

NPGMLIICJBXOGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCC1=CC(=C(C=C1)OCC)OCC)C2=C(CCCC2=O)O

Origin of Product

United States

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